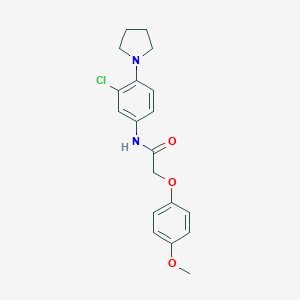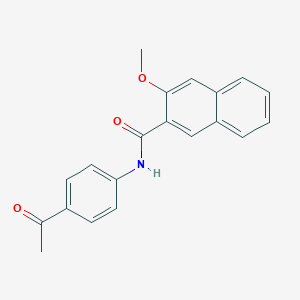
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
作用機序
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific biomolecules, including proteins and enzymes. It has been suggested that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can reduce tumor growth and improve immune function in animal models.
実験室実験の利点と制限
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
合成法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid.
科学的研究の応用
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been studied for its effects on different biological pathways and cellular processes. In biochemistry, this compound has been investigated for its interactions with various biomolecules, including proteins, enzymes, and nucleic acids.
特性
分子式 |
C15H15ClN2O2S |
|---|---|
分子量 |
322.8 g/mol |
IUPAC名 |
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-3-4-13(18-5-7-20-8-6-18)12(10-11)17-15(19)14-2-1-9-21-14/h1-4,9-10H,5-8H2,(H,17,19) |
InChIキー |
LVKRLQCGHRMNRC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)


![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)